N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Brand Name: Vulcanchem
CAS No.: 1142210-88-5
VCID: VC2299168
InChI: InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
SMILES: CC1=CC=CC=C1C2=NC(=NO2)CCNC
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

CAS No.: 1142210-88-5

Cat. No.: VC2299168

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine - 1142210-88-5

Specification

CAS No. 1142210-88-5
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Standard InChI InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
Standard InChI Key XVNRUKWVODFXIW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC(=NO2)CCNC
Canonical SMILES CC1=CC=CC=C1C2=NC(=NO2)CCNC

Introduction

Chemical Structure and Properties

Structural Characteristics

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine features a five-membered 1,2,4-oxadiazole heterocyclic ring containing three nitrogen atoms and one oxygen atom. The compound has a 2-methylphenyl group attached at position 5 of the oxadiazole ring and an N-methylethanamine side chain at position 3. This structural arrangement contributes to its unique chemical properties and biological interactions.

Physicochemical Properties

The compound possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
CAS Number1142210-88-5
IUPAC NameN-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
SMILES NotationCC1=CC=CC=C1C2=NC(=NO2)CCNC
InChIInChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
InChIKeyXVNRUKWVODFXIW-UHFFFAOYSA-N

The 1,2,4-oxadiazole core of this molecule contributes significantly to its chemical reactivity and biological interactions. This heterocyclic system is known for its stability and ability to participate in various biological processes.

Synthesis Methods

Classical Synthetic Routes

The synthesis of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves multiple steps, with the formation of the 1,2,4-oxadiazole ring as a key process. Traditional methods for synthesizing 1,2,4-oxadiazoles include:

  • Cyclization of amidoximes with carboxylic acid derivatives

  • 1,3-dipolar cycloaddition reactions

  • Cyclodehydration of N-acylamidoximes

For the specific synthesis of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine, the process generally begins with 2-methylbenzoic acid as a starting material.

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to more efficient routes for the preparation of 1,2,4-oxadiazole derivatives. One notable approach involves a one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from corresponding amidoximes and carboxylic acid methyl or ethyl esters in a superbase medium (NaOH/DMSO) .

This method has several advantages:

  • Operates at room temperature

  • One-pot reaction procedure

  • Simple purification protocol

Cyclization Approaches

Another method for 1,2,4-oxadiazole formation involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles. Despite the accessibility of starting materials, this approach has traditionally been less favorable due to:

  • The low reactivity of the -CN triple bond

  • Potential formation of 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization

Recent developments have introduced catalytic approaches to overcome these limitations. For example, platinum(IV) catalysts can facilitate the 1,3-dipolar cycloaddition under milder conditions, although challenges remain regarding solubility of starting materials, yield optimization, and catalyst cost .

Biological Activity and Target Receptors

Primary Pharmacological Target

The primary pharmacological target for N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine appears to be the trace amine-associated receptor 1 (TAAR1). This G protein-coupled receptor is involved in various neurological processes and represents a promising target for drug development aimed at treating mood disorders and neurodegenerative diseases.

Subcellular Localization

Compounds containing the 1,2,4-oxadiazole scaffold, including N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine, often exhibit specific subcellular localization patterns. These patterns are typically directed by targeting signals or post-translational modifications that guide the compound to particular cellular compartments or organelles, influencing their biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is closely related to its interaction with TAAR1. This interaction triggers a cascade of intracellular signaling events that modulate neurotransmitter systems, particularly those involving monoamines such as dopamine, serotonin, and norepinephrine. This modulation may contribute to the compound's potential therapeutic effects in neuropsychiatric and neurodegenerative conditions.

Structure-Activity Relationship

Importance of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a critical structural element that contributes significantly to the biological activity of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine. This heterocyclic system possesses several properties that make it valuable in medicinal chemistry:

  • Hydrogen bond acceptor capabilities

  • Metabolic stability

  • Reduced susceptibility to enzymatic degradation

  • Ability to act as a bioisostere for ester and amide bonds

These properties enable the 1,2,4-oxadiazole ring to interact effectively with biological targets while maintaining favorable pharmacokinetic profiles .

Role of the 2-Methylphenyl Substituent

The 2-methylphenyl group at position 5 of the oxadiazole ring contributes to the compound's:

The position of the methyl group on the phenyl ring (ortho position in this case) can significantly influence the compound's three-dimensional structure and its interaction with biological targets. This is evidenced by the differences in biological activities observed between compounds with methyl groups at different positions on the phenyl ring, such as the 4-methylphenyl analog (N-Methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine) .

Influence of the N-Methylethanamine Side Chain

The N-methylethanamine side chain at position 3 of the oxadiazole ring plays a crucial role in:

  • Water solubility

  • Membrane permeability

  • Target selectivity

  • Pharmacokinetic properties

Comparison with Related Compounds

Structural Analogs

Several structural analogs of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine have been reported, including:

CompoundStructural DifferencesCAS Number
[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamineShorter carbon chain, no N-methyl groupNot provided
N-Methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochlorideMethyl group at para position on phenyl ring1185296-01-8
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochlorideMethyl group on oxadiazole, no phenyl ring1185295-39-9

These structural variations can lead to significant differences in biological activities, target selectivity, and pharmacokinetic properties.

Pharmacological Differences

The positional isomers and structural analogs of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine often display distinct pharmacological profiles. For instance, the position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly influence:

These differences highlight the importance of precise structural modifications in developing effective therapeutic agents based on the 1,2,4-oxadiazole scaffold.

Research Applications and Future Directions

Current Research Status

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine and related 1,2,4-oxadiazole derivatives are subjects of ongoing research in medicinal chemistry. The unique structural features and biological activities of these compounds make them promising candidates for drug development in various therapeutic areas, particularly those involving neurological and psychiatric disorders.

Future Research Directions

Future research on N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine may focus on:

  • Optimization of synthetic methods to improve yields and purity

  • Development of more selective and potent analogs through structure-activity relationship studies

  • Exploration of additional biological targets and therapeutic applications

  • Investigation of potential combination therapies with existing medications

  • Development of novel drug delivery systems to improve pharmacokinetic properties

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